molecular formula C13H8F3N3 B8401569 2-(Pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile

2-(Pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile

Cat. No.: B8401569
M. Wt: 263.22 g/mol
InChI Key: BVPKPMCLLYUPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C13H8F3N3 and its molecular weight is 263.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8F3N3

Molecular Weight

263.22 g/mol

IUPAC Name

2-pyridin-4-yl-2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)12-2-1-10(8-19-12)11(7-17)9-3-5-18-6-4-9/h1-6,8,11H

InChI Key

BVPKPMCLLYUPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C#N)C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dried flask was charged with 2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile (1.0 g, 5.38 mmol) in DME (20 ml). The mixture was degassed and filled with N2, then t-BuOK (30 ml, 30 mmol, 1M in THF), 4-bromopyridine hydrochloride (2.1 g, 10.7 mmol) and Pd(dppf)Cl2 (39.6 mg, 0.538 mmol) was added. The mixture was stirred at 60° C. for 3 h. After cooling to room temperature, sat.aq NH4Cl (15 ml) was added and the solution was extracted with EtOAc (3×30 ml). The combined organic layers were washed with brine and dried over Na2SO4, concentrated in vacuo. The residue was purified by column chromatography on silica gel (EtOAc: Petroleum ether=4:1) to give 2-(pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile (360 mg, yield: 25.7%). 11-1 NMR (CDCl3 400 MHz): δ8.75 (d, J=1.6; Hz, 1H), 8.71 (d, J=6.0; Hz, 2H), 7.90 (dd, J=8.0; Hz, 2.0; Hz, 1H), 7.77 (d, J=8.4; Hz, 1H), 7.31 (d, J=6.0; Hz, 2H), 5.26 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
39.6 mg
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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